2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline
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Overview
Description
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C14H19N It is a derivative of quinoline, characterized by the presence of five methyl groups attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline can be achieved through several methods. One common approach involves the alkylation of quinoline derivatives. For instance, the reaction of 2,4,6-trimethylquinoline with methyl iodide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out under reflux conditions in an organic solvent like acetone .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of quinoline derivatives in the presence of suitable catalysts such as palladium on carbon can also be employed .
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6-Tetramethyl-1,2-dihydroquinoline
- 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline
Uniqueness
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2,2,4,6,7-pentamethyl-1H-quinoline |
InChI |
InChI=1S/C14H19N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-8,15H,1-5H3 |
InChI Key |
RBJGTNCZCXCGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C=C2C)(C)C |
Origin of Product |
United States |
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